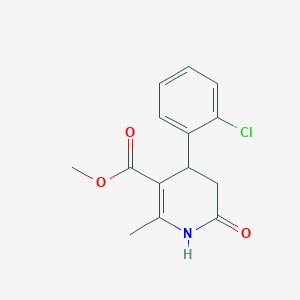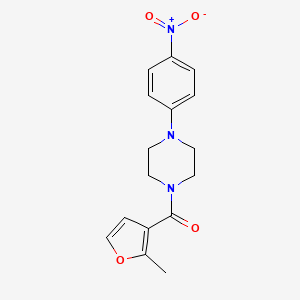
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide, also known as TFEPA, is a fluorinated amide compound that has been widely used in scientific research. TFEPA has unique properties that make it an ideal compound for studying various biological processes.
作用機序
The mechanism of action of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide is not fully understood. However, it is believed that this compound interacts with hydrophobic regions of proteins, which can disrupt protein-protein interactions and stabilize proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound can induce conformational changes in proteins, which can affect their activity. This compound can also affect the structure and function of cell membranes. This compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound can be used in a wide range of concentrations, which makes it useful for studying different biological processes. However, this compound also has some limitations. This compound can be toxic at high concentrations, which can limit its use in certain experiments. This compound can also interact with other compounds, which can affect its activity.
将来の方向性
There are several future directions for the study of 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide. One direction is the development of this compound-based drugs. This compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions. Another direction is the study of this compound in combination with other compounds. This compound has been shown to interact with other compounds, which can affect its activity. Studying the interactions between this compound and other compounds can provide insights into the mechanisms of action of this compound. Finally, the study of this compound in different biological systems can provide insights into its potential applications in various fields.
合成法
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide can be synthesized through a multistep process. The first step involves the reaction of 2-phenylethylamine with 2,2,3,3-tetrafluoropropionyl chloride to form 2,2,3,3-tetrafluoro-N-(2-phenylethyl)propionamide. The second step involves the reaction of the propionamide with acetic anhydride to form this compound. The purity of this compound can be improved through recrystallization.
科学的研究の応用
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide has been used in various scientific research applications. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to disrupt protein-protein interactions, which can be useful in identifying potential drug targets. This compound has also been used in the study of protein folding and stability. This compound can stabilize proteins and prevent their denaturation, which can be useful in the development of protein-based drugs.
特性
IUPAC Name |
2,2,3,3-tetrafluoro-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO/c12-9(13)11(14,15)10(17)16-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRNXKMOVUUDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)
![methyl 3-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]-2-methylbenzoate](/img/structure/B4965553.png)

![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4965575.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)

![1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965611.png)
![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)

![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)